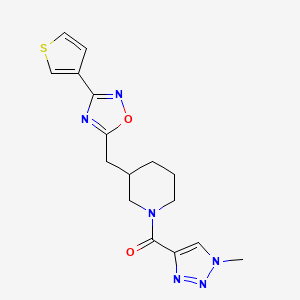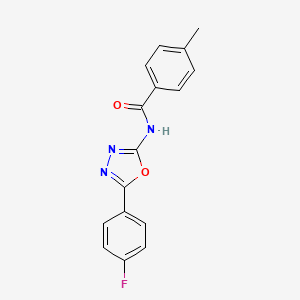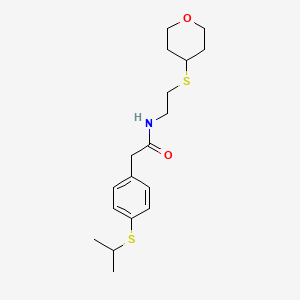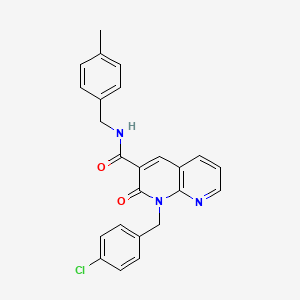![molecular formula C14H12ClN5O B2993655 1-(2-Chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1798622-60-2](/img/structure/B2993655.png)
1-(2-Chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as CPMPU and is a potent allosteric modulator of the P2X7 receptor.
Applications De Recherche Scientifique
Multitargeted Receptor Tyrosine Kinase Inhibitors
The compound under discussion is structurally related to 7-aminopyrazolo[1,5-a]pyrimidine urea derivatives, which have been identified as potent multitargeted receptor tyrosine kinase inhibitors. These inhibitors have shown significant activity against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases, making them relevant for cancer research. One specific compound demonstrated both high enzymatic and cellular inhibition of kinase insert domain-containing receptor tyrosine kinase (KDR), along with a favorable pharmacokinetic profile and efficacy in murine models (Frey et al., 2008).
Anticancer and Antimicrobial Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their biological activities. For example, a specific compound with a related structure demonstrated moderate anticancer activity. Its crystal structure has been analyzed, providing insights into its potential interaction mechanisms with biological targets (Lu Jiu-fu et al., 2015). Another study utilized a related compound as a building block for synthesizing various derivatives that exhibited potent antimicrobial properties (El-ziaty et al., 2018).
Supramolecular Chemistry
The ureidopyrimidinone functionality, similar to the compound , has been explored for its strong dimerization capabilities via quadruple hydrogen bonding. This property is significant for the development of supramolecular assemblies, highlighting the potential of pyrimidinone derivatives in materials science and nanoengineering (Beijer et al., 1998).
Phosphodiesterase Inhibition
Research into 3-aminopyrazolo[3,4-d]pyrimidinones has led to the identification of potent and selective inhibitors of phosphodiesterase 1 (PDE1). These compounds, including ITI-214, have been considered for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, showcasing the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in neuropsychiatric and neurodegenerative diseases (Li et al., 2016).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O/c1-9-6-13-16-7-10(8-20(13)19-9)17-14(21)18-12-5-3-2-4-11(12)15/h2-8H,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIROLLVRCCNSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide](/img/structure/B2993574.png)
![3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2993575.png)


![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2993579.png)




![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2993587.png)
![2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2993592.png)
![(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide](/img/structure/B2993593.png)
